Cas no 329930-90-7 (2,5-Dichloro-n-cyclohexylbenzamide)

2,5-Dichloro-N-cyclohexylbenzamide is a substituted benzamide derivative characterized by its dichloro and cyclohexyl functional groups. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The presence of electron-withdrawing chlorine atoms enhances its reactivity in electrophilic substitution reactions, while the cyclohexyl moiety contributes to steric and lipophilic properties. Its well-defined structure allows for precise modifications, making it a valuable building block in medicinal chemistry. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, meeting the demands of research and industrial applications.
2,5-Dichloro-n-cyclohexylbenzamide structure
329930-90-7 structure
Product Name:2,5-Dichloro-n-cyclohexylbenzamide
CAS No:329930-90-7
MF:C13H15Cl2NO
MW:272.170301675797
CID:3113857
PubChem ID:690457
Update Time:2025-08-04

2,5-Dichloro-n-cyclohexylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dichloro-n-cyclohexylbenzamide
    • AKOS001406758
    • 329930-90-7
    • Oprea1_745778
    • MFCD01195571
    • CS-0358988
    • Benzamide, 2,5-dichloro-N-cyclohexyl-
    • STK097016
    • Inchi: 1S/C13H15Cl2NO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
    • InChI Key: VCWHZUNBXGXMIR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(NC1CCCCC1)=O)Cl

Computed Properties

  • Exact Mass: 271.0530695Da
  • Monoisotopic Mass: 271.0530695Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 29.1Ų

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Additional information on 2,5-Dichloro-n-cyclohexylbenzamide

Introduction to 2,5-Dichloro-n-cyclohexylbenzamide (CAS No: 329930-90-7) and Its Emerging Applications in Chemical Biology

2,5-Dichloro-n-cyclohexylbenzamide, identified by the Chemical Abstracts Service registry number 329930-90-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the benzamide class, characterized by a benzene ring substituted with chlorine atoms at the 2 and 5 positions, and an amide group linked to a cyclohexyl moiety. The combination of these structural features imparts distinct physicochemical properties that make it a valuable scaffold for drug discovery and molecular research.

The 2,5-Dichloro-n-cyclohexylbenzamide structure presents an intriguing balance between lipophilicity and polarizability, which is often critical for molecule-receptor interactions. The presence of two chlorine atoms at the para positions of the benzene ring enhances electron-withdrawing effects, influencing the compound's reactivity and electronic distribution. Meanwhile, the cyclohexyl group introduces steric hindrance and bulkiness, which can modulate binding affinities in enzyme or receptor interactions. These features have positioned this compound as a promising candidate for investigating mechanisms in pharmacology and biochemical pathways.

In recent years, there has been growing interest in exploring the pharmacological potential of 2,5-Dichloro-n-cyclohexylbenzamide. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes or receptors involved in inflammatory responses, making it a candidate for therapeutic applications in conditions such as arthritis or autoimmune disorders. Additionally, its structural similarity to known bioactive molecules has prompted researchers to investigate its role in modulating signaling pathways relevant to neurodegenerative diseases. The amide functionality provides a site for hydrogen bonding interactions, which are crucial for binding to biological targets with high specificity.

Advanced computational modeling techniques have been employed to elucidate the binding mode of 2,5-Dichloro-n-cyclohexylbenzamide with potential biological targets. These studies have revealed that the chlorine substituents play a critical role in stabilizing interactions through electrostatic and Van der Waals forces, while the cyclohexyl group contributes to favorable hydrophobic interactions. Such insights have guided medicinal chemists in designing derivatives with enhanced potency or selectivity. Furthermore, crystallographic analyses of complexes involving this compound have provided detailed structural information, aiding in the rational design of next-generation inhibitors.

The synthesis of 2,5-Dichloro-n-cyclohexylbenzamide involves multi-step organic transformations that highlight its synthetic accessibility and versatility. Key synthetic routes include chlorination of nitrobenzene derivatives followed by reduction and amide coupling with cyclohexylamine derivatives. These methodologies underscore the compound's feasibility for large-scale production, which is essential for both preclinical and clinical studies. Recent advancements in green chemistry have also inspired modifications to these synthetic protocols to improve yields and minimize environmental impact.

The chemical stability of 329930-90-7 under various conditions has been thoroughly evaluated to ensure its suitability for storage and handling in laboratory settings. Studies indicate that this compound remains stable under inert atmospheres at room temperature but may degrade upon exposure to moisture or strong oxidizing agents. Such stability profiles are critical for maintaining sample integrity during long-term investigations or commercial distribution. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to monitor purity and detect any degradation products.

One of the most compelling aspects of 2,5-Dichloro-n-cyclohexylbenzamide is its potential as a tool compound in biochemical assays. Researchers have utilized this molecule to develop novel screening platforms for identifying modulators of specific enzymatic activities. For instance, its inhibitory effects on certain proteases have been exploited in high-throughput screening campaigns aimed at discovering lead compounds for drug development. Such applications underscore the compound's utility beyond mere research interest but also highlight its role as an active participant in scientific discovery.

The regulatory landscape surrounding CAS No: 329930-90-7 ensures compliance with international standards for chemical safety and quality assurance. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee consistency across batches, while researchers are advised to follow established guidelines for handling potentially hazardous substances. These measures collectively contribute to fostering trust among stakeholders involved in pharmaceutical research and development.

Future directions for studying 2,5-Dichloro-n-cyclohexylbenzamide include exploring its interactions with complex biological systems using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These methods can provide quantitative data on binding affinities and kinetics, which are essential for understanding mechanism-of-action studies. Additionally, interdisciplinary approaches combining chemistry with bioinformatics may uncover novel therapeutic applications by integrating structural data with genomic or proteomic information.

In conclusion,329930-90-7 represents a structurally unique benzamide derivative with significant potential in chemical biology research. Its combination of electronic and steric features makes it an attractive scaffold for drug discovery efforts targeting inflammatory diseases or neurodegenerative disorders among others where modulation via small molecules could yield beneficial outcomes; ongoing investigations continue expanding our understanding both about how compounds like this interact within living systems; moreover advances synthesis analytical methodologies ensure continued accessibility robustness ensuring further exploration remains feasible within academic industrial contexts alike thus solidifying position valuable asset broader scientific enterprise moving forward

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